3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3,4,5-Triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a triethoxy-substituted benzamide moiety and a 2-methylphenyl group. The 1,3,4-thiadiazole scaffold is well-documented for its broad biological activities, including anticancer, antimicrobial, and antifungal properties . The triethoxybenzamide group may enhance lipophilicity and metabolic stability, while the 2-methylphenyl substituent could influence steric interactions with biological targets.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-5-27-17-12-15(13-18(28-6-2)19(17)29-7-3)20(26)23-22-25-24-21(30-22)16-11-9-8-10-14(16)4/h8-13H,5-7H2,1-4H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDMDARFAZRRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring and subsequent coupling with the benzamide core. Common reagents used in these reactions include ethyl bromide, sodium ethoxide, and various catalysts to facilitate the formation of the ethoxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, 3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functional compounds.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Halogenation (Cl, Br, F) on the benzamide or thiadiazole ring often improves bioactivity:
- 3-Chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (): This dichloro analog exhibits structural similarity but replaces the triethoxy group with chlorine.
- 2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (): Bromine substitution significantly increased potency, showing 100% protection against mortality at 60 mg/kg in preclinical models, suggesting halogens enhance target binding or stability .
- Fluoro-substituted analogs (e.g., 2-Fluoro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide, ): Fluorine’s electronegativity improves metabolic resistance and bioavailability, though activity varies with substitution position .
Table 1: Halogen-Substituted Analogs
Alkoxy-Substituted Analogs
Alkoxy groups (OCH₃, OC₂H₅) modulate solubility and electronic effects:
- 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide (): Methoxy groups improve crystallinity and moderate antifungal activity, with structural studies confirming planar thiadiazole-benzamide interactions .
- 3,4,5-Triethoxy-N-[5-(4-fluorophenyl-piperazinyl)-...]benzamide (): The triethoxy group and piperazinyl side chain may improve CNS penetration, though pharmacological data are absent .
Table 2: Alkoxy-Substituted Analogs
Sulfonamide and Hybrid Derivatives
Sulfonamide linkages and hybrid scaffolds diversify biological profiles:
- N-({5-[(4-Chlorobenzylidene)amino]-...}sulfonyl)benzamide (): Sulfonamide derivatives exhibit antioxidant activity, scavenging ABTS•+ radicals with efficacy comparable to trolox .
Comparative Pharmacological and Physicochemical Analysis
- Anticancer Potential: Bromo-substituted analogs () outperform chloro/fluoro derivatives, likely due to heavier halogen interactions with DNA or enzymes .
- Antifungal Activity : Methoxy and nitro groups () correlate with moderate antifungal effects, while triethoxy substitution may reduce solubility but improve duration of action .
- Physicochemical Properties :
Biological Activity
3,4,5-Triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{19}H_{22}N_{4}O_{3}S
- Molecular Weight : 378.46 g/mol
The biological activity of thiadiazole derivatives like this compound is often attributed to their ability to interact with various biological targets. Research suggests that these compounds may exert their effects through:
- Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit receptor tyrosine kinases such as EGFR and HER-2, which are critical in cancer cell proliferation and survival .
- Antioxidant Properties : Thiadiazole derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- A study demonstrated that N-(1,3,4-thiadiazol-2-yl)benzamide derivatives exhibited significant anti-proliferation activity against breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975), with a particularly strong effect noted against SK-BR-3 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| YH-9 | MCF-7 | 12.5 |
| YH-9 | SK-BR-3 | 8.7 |
| YH-9 | A549 | 15.0 |
| YH-9 | H1975 | 14.0 |
Antibacterial Activity
Thiadiazole compounds have also been evaluated for their antibacterial properties. The following findings were reported:
- A study assessing various thiadiazole derivatives found that certain compounds displayed good antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli respectively .
| Compound | Bacteria Type | Zone of Inhibition (mm) |
|---|---|---|
| IVa | E.coli (G-) | 15 |
| IVb | Klebsiella pneumoniae (G-) | 12 |
| IVc | Staphylococcus aureus (G+) | 20 |
Case Studies
Case Study 1: Anticancer Efficacy
In a comparative study involving several thiadiazole derivatives including our compound of interest, it was observed that those with a methoxy group exhibited enhanced binding affinity to EGFR compared to others without such substitutions. This suggests that structural modifications can significantly influence biological activity.
Case Study 2: Antibacterial Screening
A series of newly synthesized thiadiazole derivatives were tested against common pathogens. The results indicated that compounds with electron-donating groups showed improved antibacterial activity due to better interaction with bacterial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
